molecular formula C13H19N3O2 B7911267 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine

Cat. No.: B7911267
M. Wt: 249.31 g/mol
InChI Key: ITORJPNRBFBSSN-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-methyl-3-nitrobenzyl group and an additional methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine can be synthesized through a multi-step process involving the nitration of toluene to form 4-methyl-3-nitrotoluene, followed by its conversion to 4-methyl-3-nitrobenzyl chloride. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyl chloride intermediate can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles (amines, thiols), basic conditions.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 1-(4-Methyl-3-aminobenzyl)-4-methylpiperazine.

    Substitution: Various substituted benzyl derivatives.

    Oxidation: 4-Methyl-3-nitrobenzoic acid derivatives.

Scientific Research Applications

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Methylbenzyl)-4-methylpiperazine: Lacks the nitro group, resulting in different reactivity and biological activity.

    1-(3-Nitrobenzyl)-4-methylpiperazine: The nitro group is positioned differently, affecting its electronic properties and reactivity.

    1-(4-Methyl-3-nitrobenzyl)-piperidine: Contains a piperidine ring instead of a piperazine ring, leading to different pharmacological properties.

Uniqueness: 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-4-[(4-methyl-3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-11-3-4-12(9-13(11)16(17)18)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITORJPNRBFBSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCN(CC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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